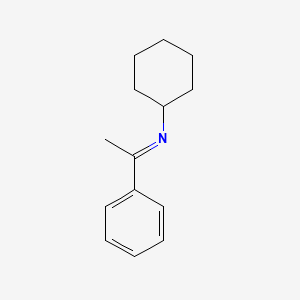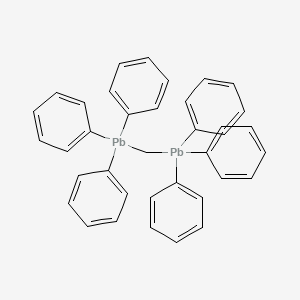
Methylenebis(triphenylplumbane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis(triphenylplumbane) is an organolead compound characterized by the presence of lead atoms bonded to triphenyl groups and a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(triphenylplumbane) typically involves the reaction of triphenyllead chloride with methylene chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the lead compound. The general reaction scheme is as follows:
2Ph3PbCl+CH2Cl2+2Na→Ph3Pb-CH2−PbPh3+2NaCl
Industrial Production Methods
Industrial production of Methylenebis(triphenylplumbane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves purification steps like recrystallization and distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis(triphenylplumbane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides.
Reduction: Reduction reactions can convert the lead atoms to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products
Oxidation: Lead oxides and substituted phenyl derivatives.
Reduction: Lead hydrides and other reduced lead species.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methylenebis(triphenylplumbane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Methylenebis(triphenylplumbane) involves its interaction with molecular targets through its lead atoms. These interactions can lead to the formation of complexes with biomolecules or other chemical species. The pathways involved include coordination chemistry and redox reactions, which can alter the chemical and physical properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyllead chloride: A precursor in the synthesis of Methylenebis(triphenylplumbane).
Tetraphenyllead: Another organolead compound with similar structural features.
Lead acetate: A commonly used lead compound in various chemical reactions.
Uniqueness
Methylenebis(triphenylplumbane) is unique due to its methylene bridge, which provides distinct chemical properties compared to other organolead compounds. This structural feature allows for specific reactivity and applications that are not possible with other lead compounds.
Propriétés
Numéro CAS |
1064-41-1 |
|---|---|
Formule moléculaire |
C37H32Pb2 |
Poids moléculaire |
8.9e+02 g/mol |
Nom IUPAC |
triphenyl(triphenylplumbylmethyl)plumbane |
InChI |
InChI=1S/6C6H5.CH2.2Pb/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
Clé InChI |
SNGKFCFBVQYFMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Pb](C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


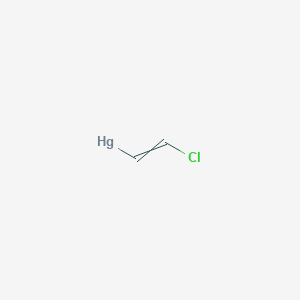
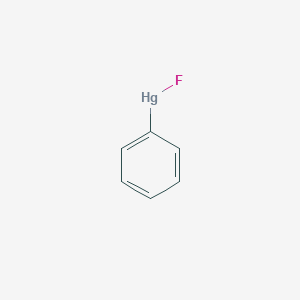
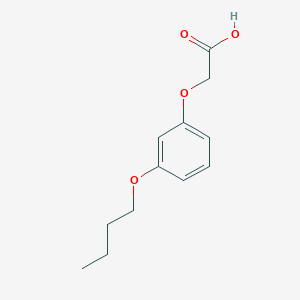
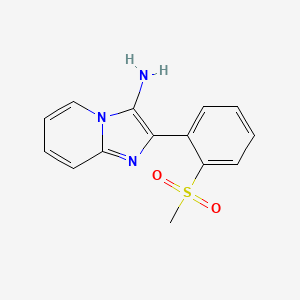
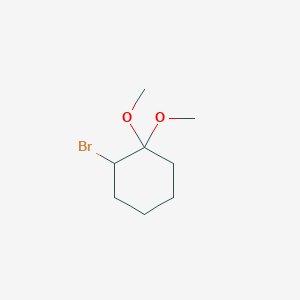
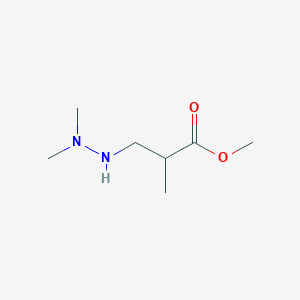
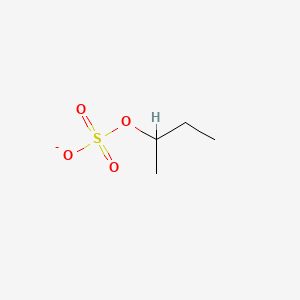
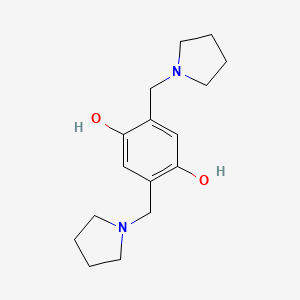

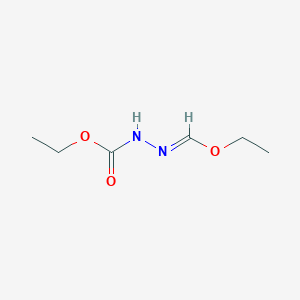

![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
